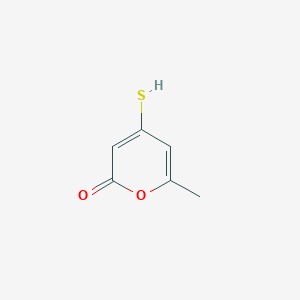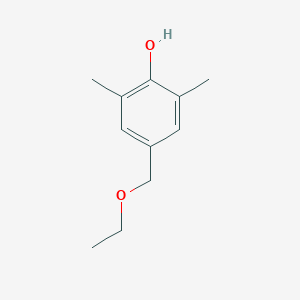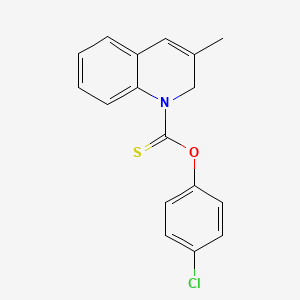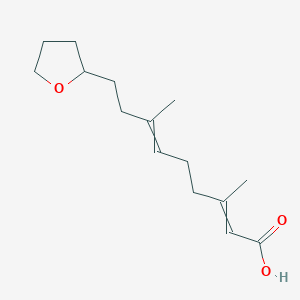
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These compounds are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and its derivatives . Retinoids are known for their significant roles in biological processes, including vision, cell proliferation, and differentiation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,7-dimethyl-1,3,5,7-octatetraene with oxirane under acidic conditions to form the oxolan-2-yl derivative. The reaction typically requires a catalyst such as sulfuric acid and is carried out at a temperature of around 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, hydroxylated compounds
科学的研究の応用
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential use in treating skin disorders and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and cosmetic products.
作用機序
The mechanism of action of 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of target genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 3,7-Dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene
- 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Uniqueness
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid is unique due to its oxolan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
60432-85-1 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-12(8-9-14-7-4-10-18-14)5-3-6-13(2)11-15(16)17/h5,11,14H,3-4,6-10H2,1-2H3,(H,16,17) |
InChIキー |
HOMLHIHELFIUPK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
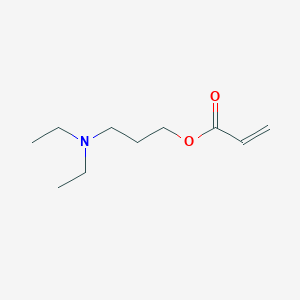
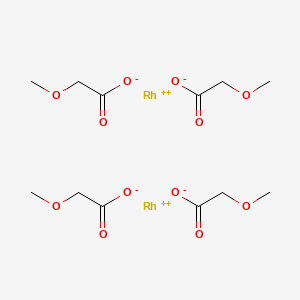
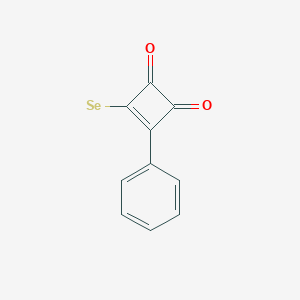
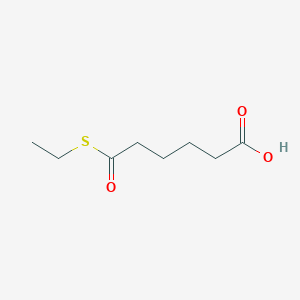
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)
